molecular formula C20H24BrN B3029352 3-Bromo-9-(2-ethylhexyl)-9H-carbazole CAS No. 628336-85-6

3-Bromo-9-(2-ethylhexyl)-9H-carbazole

Cat. No.: B3029352
CAS No.: 628336-85-6
M. Wt: 358.3 g/mol
InChI Key: NWUMJBPNVXDEDB-UHFFFAOYSA-N
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Description

3-Bromo-9-(2-ethylhexyl)-9H-carbazole (CAS 628336-85-6) is a brominated carbazole derivative that serves as a versatile intermediate in organic synthesis, particularly in the development of advanced electroactive materials. The compound features a carbazole core, known for its excellent hole-transporting properties, high thermal stability, and rigid structure, which is functionalized with a 2-ethylhexyl chain at the N-9 position to enhance solubility and processability, and a bromine atom at the C-3 position that provides a reactive site for further cross-coupling reactions . This reagent is primarily valued for its role in constructing complex organic molecules used in organic light-emitting diodes (OLEDs) and phosphorescent OLEDs (PhOLEDs) . It functions as a crucial precursor in the synthesis of donor-acceptor type host materials, where the carbazole unit typically acts as an electron donor. Research demonstrates that carbazole-based hosts synthesized from such intermediates enable high-performance green PhOLEDs, achieving maximum power efficacies of up to 9.6 lm/W and luminance exceeding 11,000 cd/m² . The 2-ethylhexyl substituent helps improve the amorphous nature and film-forming properties of the resulting materials, which is critical for device fabrication . When handling, note that this compound is a liquid at room temperature with a specific gravity of approximately 1.21 . It should be stored in a cool, dark place under an inert atmosphere to maintain stability . As a safety precaution, it may cause skin and serious eye irritation (H315, H319) . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-9-(2-ethylhexyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN/c1-3-5-8-15(4-2)14-22-19-10-7-6-9-17(19)18-13-16(21)11-12-20(18)22/h6-7,9-13,15H,3-5,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUMJBPNVXDEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628336-85-6
Record name 3-Bromo-9-(2-ethylhexyl)-9H-carbazole
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Functionalization Chemistry and Derivative Synthesis from 3 Bromo 9 2 Ethylhexyl 9h Carbazole

Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the C3 position of the carbazole (B46965) core. These reactions offer a high degree of control and functional group tolerance, enabling the synthesis of a diverse range of complex molecules.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. In the context of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole, this reaction is instrumental in introducing various aryl and heteroaryl substituents, thereby modulating the electronic properties of the carbazole unit. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. mdpi.com

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an aryl or heteroaryl boronic acid or boronic ester. A common catalytic system for this transformation is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as sodium carbonate or potassium carbonate in a solvent mixture like toluene (B28343)/water or dioxane/water. mdpi.comnih.gov The reaction is tolerant of a wide array of functional groups on the coupling partner, allowing for the synthesis of a broad library of derivatives. nih.gov For instance, both electron-rich and electron-poor aryl and heteroaryl boronic acids can be successfully coupled, leading to products with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Carbazole Derivatives This table is interactive. Click on the headers to sort the data.

Aryl/Heteroaryl Boronic Acid Catalyst Base Solvent Yield (%)
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 1,4-Dioxane/H₂O High
3-Bromopyridine Pd(PPh₃)₄ Na₂CO₃ 1,4-Dioxane/H₂O Not specified
9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid Pd(PPh₃)₄ Na₂CO₃ 1,4-Dioxane/H₂O Not specified

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing extended π-conjugated systems by linking this compound to other aromatic or vinylic units. The organostannanes used are stable to air and moisture, and many are commercially available or can be readily synthesized. wikipedia.org

A typical procedure for the Stille coupling involves reacting this compound with an organotin reagent, such as a tributylstannyl derivative of another aromatic system, in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). mdpi.com The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org This methodology has been successfully applied to create complex molecules where the carbazole moiety is connected to other functional units, such as bithiazoles, for applications in organic electronics. mdpi.comresearchgate.net For example, the coupling of 9-(2-ethylhexyl)-3-(tributylstannyl)-9H-carbazole with 5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole yielded the corresponding carbazole-bithiazole derivative in good yield. mdpi.com

Table 2: Representative Stille Coupling Reaction This table is interactive. Click on the headers to sort the data.

Organotin Reagent Electrophile Catalyst Solvent Yield (%)

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgjk-sci.com This reaction is a powerful tool for constructing carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the formation of ethynylene-bridged structures. nih.gov These rigid bridges are highly effective in extending the π-conjugation of molecules, which is desirable for tuning their optical and electronic properties.

In the case of this compound, Sonogashira coupling with various terminal alkynes introduces an acetylenic moiety at the C3 position. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base in an appropriate solvent. organic-chemistry.orgjk-sci.com A variety of functional groups are tolerated in this reaction, making it a versatile method for late-stage functionalization in the synthesis of complex molecules. jk-sci.com The resulting ethynylene-linked carbazole derivatives have applications in the development of organic semiconductors, fluorescent probes, and other advanced materials. nih.gov

Table 3: General Conditions for Sonogashira Coupling This table is interactive. Click on the headers to sort the data.

Catalyst System Base Solvent Key Feature

Other Metal-Mediated Coupling Reactions

Beyond palladium-catalyzed reactions, other metal-mediated couplings are also pivotal in the derivatization of this compound, particularly for the synthesis of conjugated polymers.

Kumada catalyst-transfer polymerization is a powerful method for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersities. researchgate.net This nickel-catalyzed cross-coupling reaction involves the polymerization of Grignard reagents derived from aryl dihalides.

For the synthesis of polycarbazoles, a monomer such as 3,6-dibromo-9-(2-ethylhexyl)carbazole can be converted to its Grignard reagent and subsequently polymerized using a nickel catalyst like [Ni(dppp)Cl₂] (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane). researchgate.net This process allows for the creation of main-chain conjugated polymers where the carbazole units are linked at the 3 and 6 positions. The resulting poly(N-alkyl-3,6-carbazole)s are of interest for their electrical and photoactive properties. researchgate.net The polymerization can be initiated by sterically hindered Grignard compounds, leading to polymers with specific end-groups. ru.nl

Table 4: Kumada Catalyst-Transfer Polymerization of a Carbazole Monomer This table is interactive. Click on the headers to sort the data.

Monomer Catalyst Resulting Polymer Molecular Weight (Mn) Polydispersity Index (PDI)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is a cornerstone of modern organic synthesis for the construction of arylamines. When applied to this compound, it allows for the introduction of various amino groups at the C3 position, leading to compounds with potential applications as hole-transport materials and fluorescent emitters.

The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, a base, and a solvent. nih.gov The choice of ligand is crucial for the efficiency of the reaction and can range from bulky electron-rich phosphines to bidentate ligands. wikipedia.org The reaction conditions can be optimized to couple a wide variety of primary and secondary amines, including other aromatic amines, to the carbazole core. nih.gov For example, the coupling of aryl bromides with carbazole has been achieved using a catalytic system of a palladium precatalyst, a phosphine ligand like XPhos, and a base such as sodium tert-butoxide in toluene. nih.gov This methodology provides a direct route to N-aryl carbazole derivatives, which are important building blocks for organic light-emitting diodes (OLEDs) and other electronic devices.

Table 5: General Parameters for Buchwald-Hartwig Amination This table is interactive. Click on the headers to sort the data.

Catalyst System Base Solvent Key Transformation

Post-Synthetic Modification of 2-Ethylhexyl Side Chain (if applicable for research focus)

In the context of functionalizing this compound, the primary research focus is overwhelmingly directed towards modifications of the carbazole aromatic core rather than the 2-ethylhexyl side chain. The alkyl chain's principal role is to ensure solubility and processability. The introduction of chirality via the 2-ethylhexyl group can influence the aggregation and solid-state microstructure of polymers derived from these carbazole units. rsc.org However, direct chemical transformation or post-synthetic modification of the saturated alkyl side chain is not a common strategy for tuning the electronic or optical properties of the final materials. The synthetic effort is instead concentrated on leveraging the reactivity of the C-Br bond on the carbazole ring to build complex, electronically active molecules.

Rational Design of Multi-functionalized Carbazole Derivatives

The rational design of multi-functionalized carbazole derivatives from this compound is a cornerstone of materials science, particularly for optoelectronic applications. The strategy involves using the carbazole unit as an excellent electron-donating (donor) building block and attaching various electron-accepting (acceptor) or other chromophoric units to it via the C3 position. This creates molecules with tailored electronic structures, such as donor-acceptor (D-A) or donor-π-acceptor-π-donor (D-π-A-π-D) architectures.

The primary tool for achieving this is the palladium-catalyzed cross-coupling reaction. The bromine atom at the C3 position is an ideal leaving group for reactions such as the Suzuki-Miyaura, Stille, and Kumada couplings. ossila.commdpi.comnih.gov These reactions allow for the formation of new carbon-carbon bonds, linking the carbazole moiety to a diverse range of aromatic, heteroaromatic, or vinylic groups.

Key Synthetic Strategies:

Suzuki-Miyaura Coupling: This is a widely used method that couples the bromo-carbazole with an organoboron compound (boronic acid or boronic ester). nih.govmdpi.com This reaction is known for its tolerance of a wide variety of functional groups and is often used to synthesize complex molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, coupling with a thiophene-bridged acceptor unit can produce D-π-A-π-D dyes with specific absorption and emission properties. mdpi.com

Stille Coupling: This reaction involves the coupling of the bromo-carbazole with an organotin compound (stannane). It is particularly effective for creating complex conjugated systems. A notable example is the synthesis of 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, where a tributylstannyl carbazole derivative is coupled with a dibromobithiazole core to create a molecule with expanded π-conjugation for charge transfer applications. mdpi.com

Kumada Polymerization: For the synthesis of polymers, this compound can be used as a monomer in catalyst-transfer polycondensation reactions like Kumada coupling polymerization. This allows for the creation of well-defined polycarbazoles where the carbazole units are linked through their 3 and 6 positions, forming hole-transporting layer (HTL) materials for OLEDs and solar cells. ossila.com

The rational design aspect lies in the deliberate choice of the coupling partner to fine-tune the resulting molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By combining the electron-rich carbazole donor with various electron-deficient acceptor units, researchers can control the material's band gap, absorption spectrum, and charge transport characteristics to optimize device performance. mdpi.commdpi.com

The following table summarizes representative examples of multi-functionalized derivatives synthesized from this compound and its close analogues, highlighting the rational design approach.

Reaction TypeCoupling Partner / ReagentsResulting Derivative StructureDesigned Application / PropertyReference
Stille Coupling5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole, Pd(Ph₃P)₂Cl₂5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazoleDonor-Acceptor-Donor (D-A-D) molecule with expanded π–π conjugation for facilitating charge transfer. mdpi.com
Suzuki CouplingCarbazole boronic acid, Pd(PPh₃)₄4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- ossila.comchim.itresearchgate.netthiadiazolo[3,4-d]pyridazineDonor-π-Acceptor-π-Donor (D-π-A-π-D) dye for organic photovoltaics. mdpi.com
Suzuki Polymerization2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz)Wide bandgap copolymer used as a hole-transport layer (HTL) material in OLEDs. ossila.com
Kumada PolymerizationGrignard reagent formation followed by Ni(dppp)Cl₂ catalystPoly(9-(2-ethylhexyl)-9H-carbazole-3,6-diyl)Semiconducting polymer for use in organic electronics. ossila.com

Polymerization Strategies Utilizing 3 Bromo 9 2 Ethylhexyl 9h Carbazole As a Monomer

Step-Growth Polymerization for Conjugated Polymer Backbones

Step-growth polymerization is a principal method for constructing the backbones of conjugated polymers, where the monomer, 3-bromo-9-(2-ethylhexyl)-9H-carbazole, can be coupled with other monomers to create extended π-conjugated systems. Palladium-catalyzed cross-coupling reactions are the most common and effective methods for this purpose.

Suzuki polymerization, a type of palladium-catalyzed cross-coupling reaction between an organohalide and a boronic acid or ester, is a widely used and robust method for synthesizing well-defined alternating copolymers. In this approach, this compound can act as the halide-containing monomer, which is reacted with a comonomer functionalized with two boronic acid or boronic ester groups. This strategy allows for the precise incorporation of alternating donor and acceptor units along the polymer chain, enabling the tuning of the resulting material's optoelectronic properties.

For instance, copolymers of fluorene (B118485) and carbazole (B46965) can be prepared by reacting a dibromo-carbazole derivative, such as 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, with a fluorene-based diboronic ester. ossila.com The reaction typically employs a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in a biphasic solvent system (e.g., toluene (B28343) and an aqueous base solution) under an inert atmosphere. mdpi.commdpi.com The choice of comonomer is critical in defining the final properties of the alternating copolymer. By pairing the electron-donating carbazole unit with various electron-accepting comonomers, a wide range of materials with tailored bandgaps can be synthesized for applications in organic electronics. ossila.com

Table 1: Representative Conditions for Suzuki Polymerization of Carbazole Derivatives

ParameterTypical Conditions
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Aqueous solutions of K₂CO₃, NaHCO₃, or NaOH
Solvent System Toluene/Water, Tetrahydrofuran (B95107) (THF)/Water
Temperature 80-120 °C (Reflux)
Atmosphere Inert (Argon or Nitrogen)

Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and "greener" alternative to traditional cross-coupling methods like Suzuki polymerization. DAP involves the formation of carbon-carbon bonds by coupling an aryl halide with a C-H bond of another aromatic compound, thereby avoiding the need to pre-functionalize one of the monomers with organometallic reagents (like boronic acids or organotins). researchgate.net This reduces the number of synthetic steps and minimizes toxic byproducts.

In the context of this compound, DAP can be used to react it with a comonomer possessing activated C-H bonds, such as certain thiophene (B33073) or benzothiadiazole derivatives. The reaction is typically catalyzed by a palladium complex, often with a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, in the presence of a base and a carboxylate additive like pivalic acid. While offering synthetic advantages, DAP can sometimes face challenges with selectivity, leading to structural defects from undesired homocoupling or reactions at incorrect positions if multiple C-H bonds are available. researchgate.net Careful optimization of reaction conditions—including the catalyst, ligand, solvent, and temperature—is crucial to achieve high-molecular-weight polymers with well-defined structures.

Electrochemical Polymerization of Carbazole Derivatives for Thin Films

Electrochemical polymerization is a powerful technique for fabricating thin, insoluble polymer films directly onto a conductive substrate, which acts as the working electrode. mdpi.com The process involves the oxidative coupling of monomer units. For carbazole derivatives, the mechanism begins with the oxidation of the carbazole monomer at the electrode surface to form a radical cation. researchgate.net Two of these radical cations then couple, typically at the 3- and 6-positions of the carbazole ring, to form a dimer. Subsequent oxidation and coupling steps lead to the growth of a conjugated polymer film on the electrode. mdpi.comresearchgate.net

This method offers excellent control over film thickness and morphology by adjusting electrochemical parameters such as the applied potential, current density, and polymerization time. The resulting polycarbazole films are often electrochromic, meaning their color can be reversibly changed by applying a voltage. mdpi.comrsc.org For example, a neutral polycarbazole film might be transparent or pale yellow, turning to green and then blue upon oxidation. mdpi.comrsc.org The bulky 9-(2-ethylhexyl) substituent on the carbazole monomer enhances the solubility of the monomer in the electrolyte solution and influences the morphology and properties of the resulting polymer film.

Synthesis of Carbazole-Containing Molecular Glasses

Molecular glasses are low-molecular-weight, amorphous organic materials that exist in a glassy state at room temperature. They possess well-defined molecular structures, unlike polymers which have a distribution of chain lengths, but exhibit the advantageous processing properties of amorphous materials. Carbazole-containing compounds are excellent candidates for forming molecular glasses with valuable electronic properties, particularly for hole transport in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

While not a polymerization in the traditional sense of forming long polymer chains, the synthesis of these materials involves building up larger, often dendritic or star-shaped, molecules from monomeric units like this compound. These larger molecules are designed to have high glass transition temperatures (Tg) and resist crystallization. The synthetic routes often employ the same cross-coupling reactions used in polymerization, such as Suzuki or Buchwald-Hartwig amination, to link several carbazole units together or to a central core. The resulting molecular glasses can exhibit high hole drift mobilities. researchgate.net

Control over Polymer Regioregularity and Molecular Weight Distribution

The control over a polymer's regioregularity (the specific orientation of monomer units in the polymer chain) and molecular weight distribution is critical, as these structural features directly impact the material's electronic and physical properties. For unsymmetrical monomers, achieving high regioregularity is essential for maximizing π-orbital overlap and, consequently, charge carrier mobility.

In step-growth polymerizations like Suzuki and DAP, controlling the molecular weight is typically achieved by carefully managing the stoichiometry of the comonomers or by stopping the reaction after a specific time. However, achieving narrow molecular weight distributions (low dispersity, Đ) is challenging.

More advanced chain-growth polymerization techniques, such as catalyst-transfer polycondensation (CTP), offer superior control over molecular weight and dispersity. nih.govresearchgate.net In methods like externally initiated Kumada catalyst-transfer polymerization, the molecular weight can be controlled by the monomer-to-initiator ratio, and polymers with narrow dispersity can be synthesized. nih.govresearchgate.net While extensively developed for monomers like 3-hexylthiophene, these principles can be applied to carbazole-based monomers to create well-defined polymer architectures. ossila.com The use of specific end-capping reagents in DAP has also been demonstrated as a strategy to control the molecular weight of the resulting polymers. researchgate.netnih.gov

Impact of Polymerization Conditions on Material Properties

The conditions under which a polymerization is conducted have a profound impact on the final properties of the material. The choice of catalyst, solvent, temperature, and reaction time can all influence the polymer's molecular weight, regioregularity, and the presence of structural defects. These molecular-level characteristics, in turn, dictate the macroscopic properties of the material.

For example, in Suzuki polymerization, higher molecular weights can often be achieved with longer reaction times or more active catalyst systems, which can lead to improved film-forming properties and potentially higher charge carrier mobility. In Direct Arylation Polymerization, the choice of ligand and additives like pivalic acid is critical for minimizing homocoupling defects, which can disrupt the conjugation along the polymer backbone and negatively affect electronic performance.

The final optoelectronic properties, such as the optical bandgap and charge transport characteristics, are a direct consequence of the polymer's structure. A well-defined, high-molecular-weight, and defect-free polymer will generally exhibit superior performance in electronic devices. For instance, a copolymer of 9-(2-ethylhexyl)-carbazole and fluorene, synthesized via Suzuki coupling, exhibits an optical bandgap of 3.06 eV, a property determined by the specific alternating structure created during polymerization. ossila.com

Table 2: Correlation between Polymerization Conditions and Material Properties

Polymerization ParameterStructural EffectImpact on Material Properties
Catalyst/Ligand Choice Affects reaction rate, selectivity, and defect formation.Influences charge carrier mobility and photoluminescence efficiency.
Reaction Temperature Influences reaction kinetics and side reactions.Can affect molecular weight and solubility. Higher temperatures may increase defect formation in DAP.
Monomer Stoichiometry Directly controls molecular weight in step-growth polymerizations.Affects processability, film morphology, and mechanical properties.
Reaction Time Affects the extent of polymerization and molecular weight.Influences the degree of conjugation and, consequently, the optical absorption and emission spectra.

Applications in Organic Electronic and Optoelectronic Materials Development

Development of Carbazole-Based Organic Semiconductors

Carbazole (B46965) derivatives are a cornerstone in the field of organic semiconductors due to their electron-rich nature, high thermal stability, and excellent hole-transporting capabilities. mdpi.combohrium.com The 3-Bromo-9-(2-ethylhexyl)-9H-carbazole monomer is particularly valuable for synthesizing high-performance organic semiconductors tailored for specific electronic functions. The presence of the 2-ethylhexyl chain enhances the solubility of the resulting materials, making them suitable for cost-effective solution-processing techniques. rsc.orgresearchgate.net

The carbazole moiety is well-known for its capacity to transport holes efficiently. theses.fr this compound is frequently used as a precursor to construct more elaborate Hole Transporting Materials (HTMs) for devices such as perovskite solar cells and OLEDs. rsc.orgnih.gov The bromine atom allows for the attachment of other electroactive groups, such as N,N-di-p-methoxyphenylamine, through coupling reactions to create molecules with optimized energy levels for efficient hole injection and extraction. rsc.orgresearchgate.net

For instance, a simple HTM designated as CMO, which features a (2-ethylhexyl)-9H-carbazole core, was designed and synthesized for use in planar perovskite solar cells. rsc.orgresearchgate.net This material demonstrated significant charge extraction ability and enabled the fabrication of solar cells with high power conversion efficiency (PCE), comparable to those using the well-established HTM Spiro-OMeTAD. rsc.orgresearchgate.net The development of such simple, high-yield synthetic materials is crucial for advancing the commercial viability of perovskite solar cell technology.

Table 1: Performance of a Perovskite Solar Cell Using a Carbazole-Based Hole Transporting Material (HTM)

HTM Core Structure PCE (%) Ref.
CMO (2-ethylhexyl)-9H-carbazole 15.92% rsc.orgresearchgate.net

In donor-acceptor (D-A) systems, the electron-rich 9-(2-ethylhexyl)carbazole (B70396) unit serves as an effective electron donor. nih.govmdpi.com this compound is an essential monomer for synthesizing D-A copolymers, where it is typically polymerized with an electron-accepting monomer. nih.govnih.gov This architecture allows for the tuning of the polymer's optical and electronic properties, such as its bandgap and energy levels, by carefully selecting the donor and acceptor units. mdpi.com

An example is the synthesis of a D-A copolymer, CP1, which combines 9-(2-ethylhexyl)carbazole as the donor unit with 5,6-difluorobenzo[c] ossila.comnih.govnih.govthiadiazole as the acceptor unit. nih.gov Such polymers are investigated for a range of photonic applications, including organic photovoltaics and light-emitting devices. The properties of these copolymers, including their thermal stability and photoluminescence, are highly dependent on the specific donor and acceptor moieties used. nih.govmdpi.com

Table 2: Properties of Donor-Acceptor Copolymers Featuring the 9-(2-ethylhexyl)carbazole Donor Unit

Copolymer Donor (D) Unit Acceptor (A) Unit Photoluminescence (PL) Emission Ref.

Integration in Organic Light-Emitting Diodes (OLEDs)

This compound is a key intermediate for creating a variety of materials used in OLEDs. The inherent properties of the carbazole core, such as its high triplet energy, make it especially suitable for high-efficiency phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.gov The bromo-functionality enables the synthesis of host materials, emissive components, and polymers for different layers within the OLED device stack.

In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in efficiently transferring energy to the phosphorescent dopant (emitter). Carbazole derivatives are excellent candidates for host materials due to their relatively high triplet energies, which prevent the back-transfer of energy from the emitter. nih.govmdpi.com By using this compound as a starting point, chemists can synthesize complex host molecules. These molecules can be designed to have bipolar charge transport properties, combining the hole-transporting nature of carbazole with electron-transporting moieties to create a more balanced charge injection and recombination zone within the emissive layer, thereby improving device efficiency. researchgate.netmdpi.com

Developing stable and efficient deep-blue emitters remains a significant challenge in OLED technology. Carbazole-based materials are promising candidates for blue emitters due to their wide bandgap. magtech.com.cn this compound can be used to synthesize larger, conjugated molecules that function as blue-light emitters. For example, 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole (TCz1), which can be prepared from a dibrominated precursor, has been successfully used as the emitting layer in a blue OLED. researchgate.net A device using TCz1 as the emitter produced blue light with emission peaks at 388 and 406 nm and demonstrated a high current efficiency of 11.5 cd/A. researchgate.net

Table 3: Performance of a Blue OLED with a Carbazole-Based Emissive Layer

Emitting Material Device Structure Peak Emission (nm) Max. Current Efficiency (cd/A) Max. External Quantum Efficiency (%) Ref.

For large-area displays and lighting, solution-processable polymeric materials are highly desirable. This compound and its dibromo counterpart are important monomers for creating polymers for PLEDs. ossila.com The 2-ethylhexyl side chain ensures that the resulting polymers are soluble in common organic solvents, allowing them to be deposited as thin films via techniques like spin-coating.

A notable example is the copolymer PF8Cz, which is synthesized from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole and a fluorene-based monomer. ossila.com This polymer has a wide optical bandgap of 3.06 eV and is utilized as a hole-transport layer (HTL) material in OLEDs, demonstrating the role of carbazole-based polymers in constructing efficient PLED device architectures. ossila.com Donor-acceptor copolymers, such as CP1 mentioned previously, are also used as the active emissive layer in PLEDs, producing efficient red light emission with low onset voltages. nih.gov

Table 4: Properties of a Polymer Derived from a this compound Precursor for PLEDs

Polymer Monomers Optical Bandgap (eV) Application Ref.

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
CMOA hole-transporting material with a (2-ethylhexyl)-9H-carbazole core and N,N-di-p-methoxyphenylamine end groups
Spiro-OMeTAD2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9-9′-spirobifluorene
CP1A donor-acceptor copolymer of 9-(2-ethylhexyl)carbazole and 5,6-difluorobenzo[c] ossila.comnih.govnih.govthiadiazole
TCz13,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole
PF8Czpoly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)]

Application in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

The 9-(2-ethylhexyl)carbazole unit is a common electron-donor component in the design of materials for organic photovoltaics due to its favorable electronic properties and processing characteristics.

Active Layer Constituents in Bulk-Heterojunction Solar Cells

In bulk-heterojunction (BHJ) solar cells, the active layer consists of a blend of electron-donor and electron-acceptor materials. Polymers derived from 9-(2-ethylhexyl)carbazole are frequently employed as the donor material. The bulky 2-ethylhexyl side chain enhances the solubility of these polymers, which is crucial for solution-based processing techniques used in fabricating large-area and flexible devices.

Donor-acceptor (D-A) copolymers incorporating the 9-(2-ethylhexyl)carbazole unit as the donor and an electron-deficient unit like 5,6-difluorobenzo[c] mdpi.comresearchgate.netosti.govthiadiazole (ffBT) as the acceptor have been synthesized and investigated. These copolymers are designed to have specific energy levels (HOMO and LUMO) to facilitate efficient charge separation at the donor-acceptor interface. The resulting materials often exhibit strong absorption in the visible spectrum, a prerequisite for efficient light harvesting in solar cells. The performance of these materials in BHJ devices shows considerable potential for photovoltaic applications.

Hole Transport Layers in Perovskite Solar Cells

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs). A critical component in many high-performance PSC architectures is the hole transport layer (HTL), which selectively extracts holes from the perovskite absorber layer and transports them to the anode.

Derivatives of (2-ethylhexyl)-9H-carbazole have been successfully developed as simple, dopant-free hole-transporting materials (HTMs). For instance, a molecule with a (2-ethylhexyl)-9H-carbazole core and N,N-di-p-methoxyphenylamine end groups (CMO) has been designed and synthesized. This material can be produced in a high-yield, one-step process and exhibits good solubility. ub.edursc.org Steady-state and time-resolved photoluminescence studies confirm that CMO possesses significant charge extraction capabilities. ub.edursc.org Planar perovskite solar cells using CMO as the HTM have achieved high power conversion efficiencies of up to 15.92%, which is comparable to devices using the widely recognized but more complex HTM, Spiro-OMeTAD (16.70%). ub.edursc.org

The development of such carbazole-based HTMs is a significant step towards creating low-cost, efficient, and stable perovskite solar cells.

HTM DesignationCore StructureEnd GroupDevice PCE (%)Reference
CMO(2-ethylhexyl)-9H-carbazoleN,N-di-p-methoxyphenylamine15.92% ub.edursc.org
SGT-405Carbazole (three-arm)Not Specified14.79% nih.gov
Cz-3ThCarbazoleThiophene (B33073)2.68% mdpi.com
Spiro-OMeTADSpirobifluoreneN,N-di-p-methoxyphenylamine16.70% ub.edu

Utilization in Organic Field-Effect Transistors (OFETs) and Sensing Devices

The development of novel organic semiconductors is essential for advancing organic field-effect transistors (OFETs), which require materials with high charge carrier mobility and stability. researchgate.net Carbazole derivatives are promising candidates for these applications due to their excellent charge-transporting properties. The 9-(2-ethylhexyl)-9H-carbazole moiety is often incorporated into larger molecular or polymeric structures to serve as the active semiconductor in OFETs. These materials can be designed to exhibit high hole mobilities, making them suitable for p-type transistors.

In the realm of chemical sensing, carbazole-based materials have demonstrated significant potential. Conjugated polymers derived from carbazole have been developed as fluorescent platforms for the highly sensitive detection of explosives. osti.gov Furthermore, specific carbazole derivatives have been engineered to act as chemosensors. For example, a probe molecule incorporating a carbazole fluorophore was designed to selectively detect Fe³⁺ ions in solution, showcasing its utility in environmental monitoring or biological sensing. boronmolecular.com The photophysical changes observed in certain carbazole compounds upon interaction with specific analytes make them attractive for sensing applications.

Exploration in Other Optoelectronic Technologies (e.g., molecular wires, electrochromic devices)

The versatile electronic properties of carbazole derivatives have led to their exploration in other advanced optoelectronic technologies.

Electrochromic Devices: Polymers based on carbazole are widely studied as anodically coloring materials in electrochromic devices (ECDs) due to their high thermal stability and interesting electroactive properties. researchgate.net These devices can change their color and optical transparency upon the application of an electrical voltage. For instance, polycarbazole derivatives can be electrochemically polymerized to form thin films that exhibit reversible color changes between a transparent or light-colored neutral state and a colored oxidized state. researchgate.net Dual-type ECDs have been constructed using a carbazole-based polymer as the anodic layer and another material, such as poly(3,4-ethylhexylenedioxythiophene) (PEDOT), as the cathodic layer. These devices can achieve high optical contrast, good coloration efficiency, and long-term stability, making them promising for applications like smart windows, displays, and rearview mirrors. researchgate.net

Device ConfigurationAnodic MaterialMax. Optical Contrast (ΔTmax)Wavelength (nm)Coloration Efficiency (ηmax) (cm² C⁻¹)
PS2CBP/PProDOT-Et₂ ECDPoly(2,7-bis(carbazol-9-yl)-9,9-spirobifluorene)34.45%590256.12
PCEC/PProDOT-Et₂ ECDPoly(3,6-bis(N-carbazole)-N-ethylcarbazole)38.25%586369.85
P(DTC-co-TF)/PEDOT-PSS ECDPoly(3,6-di(2-thienyl)carbazole-co-2-(2-thienyl)furan)43.4%627Not specified
P(DTC-co-TF2)/PEDOT-PSS ECDPoly(3,6-di(2-thienyl)carbazole-co-2,2'-bithiophene)Not specified627512.6

Molecular Wires: The concept of using single molecules or polymer chains as "wires" is a central theme in molecular electronics. The extended π-conjugation along the backbone of carbazole-based polymers makes them candidates for functioning as molecular wires, facilitating charge transport over nanometer-scale distances. While the specific use of this compound in this direct context is an area of ongoing research, the fundamental properties of its derived polymers are relevant to this field. Carbazole derivatives linked with vinyl spacers have been noted for their hole-transporting characteristics, which is a key property for a molecular wire.

Advanced Characterization and Performance Evaluation of 3 Bromo 9 2 Ethylhexyl 9h Carbazole Based Materials

Spectroscopic Characterization of Electronic and Excited States

The spectroscopic analysis of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole and its derivatives is fundamental to understanding their potential in optoelectronic applications. These studies elucidate the nature of electronic transitions, emission capabilities, and the dynamics of excited states, which are critical for the performance of devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a primary technique used to investigate the electronic transitions within a molecule. For organic conjugated molecules like this compound, the absorption of UV or visible light promotes electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The resulting spectrum provides insights into the energy gap of the material.

In derivatives of 9-(2-ethylhexyl)carbazole (B70396), the characteristic absorption bands are attributed to π-π* transitions within the carbazole (B46965) core. For instance, the monomer 3-bromo-9-(2-ethylhexyl)carbazole (CzEH-Br) dissolved in tetrahydrofuran (B95107) (THF) displays distinct absorption peaks. These peaks correspond to the electronic transitions inherent to the carbazole moiety, influenced by the bromo- and ethylhexyl- substituents. The typical absorption spectrum for carbazole derivatives shows strong absorption in the UV region. The presence of conjugated systems, such as in carbazole, allows for π - π* transitions when exposed to light with sufficient energy.

Table 1: UV-Visible Absorption Data for a Related Carbazole Monomer

Compound Peak Absorption (λmax) Solvent Transition Type

Note: Data is representative of typical 3-bromo-9-alkyl-carbazole systems.

The position of the absorption maxima can be influenced by solvent polarity and the nature of substituents on the carbazole ring. These substituents can alter the energy levels of the HOMO and LUMO, thereby shifting the absorption peaks to longer (red shift) or shorter (blue shift) wavelengths.

Photoluminescence and Phosphorescence Spectroscopy for Emission Properties

Photoluminescence (PL) spectroscopy is crucial for characterizing the light-emitting properties of materials. It involves exciting the material with photons and analyzing the emitted light as electrons relax from an excited state to the ground state. For materials based on this compound, PL spectra reveal the color and efficiency of their emission.

Carbazole derivatives are known for their strong blue fluorescence. The emission spectrum is often a mirror image of the absorption spectrum's lowest energy band. The 2-ethylhexyl group is primarily added to improve the solubility of the carbazole unit without significantly altering its electronic properties. However, the bromine atom, due to the heavy-atom effect, can promote intersystem crossing (ISC) from the singlet excited state to the triplet state. This process can quench fluorescence but enhance phosphorescence.

Phosphorescence is emission resulting from the radiative decay of a triplet excited state to the singlet ground state. This transition is spin-forbidden, leading to much longer excited-state lifetimes compared to fluorescence. Room-temperature phosphorescence (RTP) is a particularly interesting phenomenon for certain applications. In some carbazole systems, the presence of a bromine atom has been shown to facilitate ISC, leading to observable phosphorescence. For example, a compound similar to RTP-Br, 9-(3-bromophenyl)-carbazole, demonstrates persistent RTP with lifetimes around 0.24 seconds. The emission can be further influenced by molecular packing and intermolecular interactions in the solid state.

Table 2: Representative Emission Properties of Bromo-Carbazole Derivatives

Property Description Typical Values/Observations
Photoluminescence Maximum (λem) Wavelength of maximum emission intensity. Typically in the blue region (~400-450 nm) for fluorescence.
Phosphorescence Emission from the triplet state. Can be observed, often at longer wavelengths (>500 nm), enhanced by the bromine atom.
Quantum Yield (Φ) Efficiency of the emission process. Varies significantly with molecular structure and environment.

| Excited State Lifetime (τ) | Average time the molecule spends in the excited state. | Nanoseconds for fluorescence; microseconds to seconds for phosphorescence. |

Time-Resolved Photoluminescence for Exciton (B1674681) Dynamics

Time-resolved photoluminescence (TRPL) spectroscopy measures the decay of photoluminescence intensity over time after excitation by a short pulse of light. This technique provides critical information about the lifetime of excited states (excitons) and the various dynamic processes that occur after photoexcitation, such as energy transfer, charge separation, and non-radiative decay.

In thin films of carbazole-based materials, exciton dynamics can be complex. At high concentrations or in the solid state, intermolecular interactions become significant. Processes like exciton-exciton annihilation can occur, where two excited molecules interact, leading to the non-radiative decay of one. This process is dependent on the exciton density and can be identified by a faster decay of luminescence at higher excitation intensities.

The study of exciton dynamics is essential for understanding and optimizing the efficiency of organic electronic devices. For example, in OLEDs, a long exciton lifetime might be desirable for efficient light emission, but it can also lead to efficiency roll-off at high brightness due to annihilation processes. TRPL helps in quantifying these competing decay pathways. The decay kinetics can reveal information about exciton diffusion within the material, a key parameter for solar cell performance.

Electrochemical Characterization and Energy Level Determination

Electrochemical methods are vital for determining the energy levels of the HOMO and LUMO of organic semiconductor materials. These energy levels govern the charge injection and transport properties in electronic devices and determine the open-circuit voltage in organic solar cells.

Cyclic Voltammetry for Oxidation/Reduction Potentials and HOMO-LUMO Energy Levels

Cyclic voltammetry (CV) is the most common electrochemical technique used for this purpose. By measuring the potentials at which a molecule is oxidized and reduced, one can estimate the energies of the HOMO and LUMO levels, respectively. The experiment involves sweeping the potential of an electrode in a solution containing the compound of interest and measuring the resulting current.

The onset potential of the first oxidation peak (E_ox) is related to the removal of an electron from the HOMO, while the onset potential of the first reduction peak (E_red) is related to the addition of an electron to the LUMO. These potentials are typically measured relative to a reference electrode, such as a saturated calomel (B162337) electrode (SCE), or an internal reference standard like ferrocene/ferrocenium (Fc/Fc+).

The HOMO and LUMO energy levels can be estimated using empirical formulas:

HOMO (eV) = - (E_ox_onset vs Fc/Fc+ + 4.8) eV

LUMO (eV) = - (E_red_onset vs Fc/Fc+ + 4.8) eV

(Note: The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level and can vary slightly in literature).

For carbazole derivatives, the oxidation process is generally reversible and occurs on the electron-rich carbazole ring. The 2-ethylhexyl group at the N-9 position enhances solubility for solution-based CV measurements. The bromine atom at the 3-position is an electron-withdrawing group, which is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted parent carbazole. This tuning of energy levels is a key strategy in materials design for organic electronics.

Table 3: Representative Electrochemical Data for Carbazole Derivatives

Compound Family Oxidation Onset (E_ox_onset) (V vs. Fc/Fc+) Reduction Onset (E_red_onset) (V vs. Fc/Fc+) Estimated HOMO (eV) Estimated LUMO (eV) Electrochemical Gap (eV)
9-Alkylcarbazoles ~0.4 - 0.6 Typically irreversible/not observed ~ -5.2 to -5.4 ~ -2.0 to -2.4 ~2.8 - 3.4

Note: These are typical ranges for carbazole derivatives; specific values for this compound would require direct experimental measurement.

Charge Carrier Mobility Measurements in Devices and Films

Charge carrier mobility (μ) is a measure of how quickly an electron or a hole can move through a material under the influence of an electric field. It is a critical parameter for the performance of many organic electronic devices, including OLEDs and organic thin-film transistors (OTFTs). High mobility is essential for efficient charge transport and low resistive losses.

Mobility is typically measured on thin films of the material incorporated into a device structure, such as an OTFT. By measuring the transistor's current-voltage characteristics, the mobility can be extracted. Other methods include time-of-flight (TOF) and space-charge-limited current (SCLC) measurements.

For materials based on this compound, which are often used as hole-transporting materials, the hole mobility is of primary interest. The carbazole core provides good hole transport capabilities due to its electron-rich nature. However, the mobility in thin films is highly dependent on the molecular packing and morphology of the film. The bulky 2-ethylhexyl side chain, while improving solubility, can disrupt the intermolecular π-π stacking that is crucial for efficient charge hopping between molecules. This can lead to lower mobility compared to derivatives with smaller alkyl chains.

Thermal annealing or other processing techniques are often employed to improve the molecular ordering and, consequently, the charge carrier mobility of the film. The mobility values for carbazole-based materials can range widely, from 10⁻⁶ cm²/Vs in amorphous films to over 1 cm²/Vs in highly ordered or crystalline films.

Table 4: List of Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound CzEH-Br
9-(3-bromophenyl)-carbazole -
Tetrahydrofuran THF

Thin Film Morphology and Microstructure Analysis

The arrangement of polymer chains in the solid state significantly influences the electronic properties of thin films. Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are powerful tools used to probe the surface topography and internal molecular packing of these films.

AFM is widely used to obtain high-resolution, three-dimensional images of a material's surface, providing critical information on film roughness, grain structure, and phase separation in polymer blends. spectraresearch.comlongdom.orguj.ac.zamdpi.com The technique can accurately measure surface roughness and visualize nanoscale features that affect device performance. spectraresearch.com For materials based on 9-(2-ethylhexyl)carbazole, AFM studies reveal how processing conditions and molecular structure influence the thin film's surface morphology. In composite polymer systems, AFM phase imaging can differentiate between components, highlighting regions with different mechanical or adhesive properties. This is crucial for optimizing the morphology of bulk heterojunction solar cells or the active layers in other electronic devices.

XRD is an essential technique for investigating the degree of crystallinity and the arrangement of molecules in the solid state. nih.gov In a study of donor-acceptor copolymers, XRD measurements were performed on thin films to identify differences in their molecular arrangement. nih.govnih.gov For a copolymer series (CP1) containing the 9-(2-ethylhexyl)carbazole donor unit, XRD analysis revealed that the molecular packing in thin films was dependent on the polymer's molecular weight. nih.gov Such analyses can reveal the presence of ordered domains and the characteristic spacing between polymer chains (d-spacing), which are critical for efficient intermolecular charge hopping.

Table of Crystallographic Data for 3-bromo-9-ethyl-9H-carbazole

Parameter Value
Formula C₁₄H₁₂BrN nih.gov
Crystal System Orthorhombic nih.gov
a 15.263 Å nih.gov
b 7.745 Å nih.gov
c 20.41 Å nih.gov

Thermal Stability Analysis (e.g., Thermogravimetric Analysis for decomposition temperature)

The thermal stability of a material is a critical parameter for ensuring the long-term operational stability and lifetime of electronic devices. Thermogravimetric Analysis (TGA) is the standard method for determining a material's decomposition temperature.

Donor-acceptor copolymers (CP1) synthesized using a 9-(2-ethylhexyl)carbazole donor unit have been shown to possess very good thermal and oxidation stability. nih.govnih.gov TGA measurements indicate that the thermal stability of these copolymers is dependent on their molecular weight, with stability decreasing as molecular weight declines. nih.gov The onset of weight loss in these materials is partly attributed to the decomposition of the alkyl chains, including the 2-ethylhexyl group on the carbazole unit. nih.gov For carbazole-based donor materials in general, a high thermal stability is often observed, with 5% weight loss occurring at temperatures well above 350 °C. researchgate.net

Table of Thermal Properties for Carbazole-Based Polymers

Polymer Type Analysis Method Key Finding
Donor-Acceptor Copolymer (CP1) TGA Good thermal stability, dependent on molecular weight. nih.govnih.gov

Computational and Theoretical Investigations of 3 Bromo 9 2 Ethylhexyl 9h Carbazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Frontier Orbitals

Quantum chemical calculations are indispensable tools for predicting and understanding the electronic properties of molecules. These methods provide insights into the distribution of electrons within a molecule and the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Density Functional Theory (DFT) for HOMO-LUMO Energy Levels and Band Gaps

Density Functional Theory (DFT) has become a standard method for the theoretical study of conjugated aromatic compounds, including carbazole (B46965) derivatives. By employing functionals such as B3LYP, researchers can accurately calculate the HOMO and LUMO energy levels. The energy difference between these orbitals, known as the band gap, is a critical parameter that governs the electronic and optical properties of a material.

For carbazole-based materials, the introduction of different substituent groups can significantly influence the HOMO and LUMO energy levels. For instance, the electron-donating nature of the carbazole unit and the electron-accepting characteristics of other moieties can lead to tunable charge-transfer characteristics. rsc.org Theoretical studies on various carbazole derivatives have shown that functionalization can improve their electronic and optical properties. researchgate.net The substitution of carbazole with alkyl chains, for example, has been investigated to understand its effect on the HOMO and LUMO levels. researchgate.net

Table 1: Representative Frontier Orbital Energies and Band Gaps of Carbazole Derivatives

Compound/Copolymer HOMO (eV) LUMO (eV) Band Gap (eV) Method
Carbazole Copolymer (with 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole) - - 3.2 Experimental
PF8Cz - - 3.06 Experimental

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state properties, such as absorption and emission wavelengths. researchgate.net TD-DFT calculations have been instrumental in designing new carbazole-based dyes and predicting their optoelectronic performance. researchgate.netscilit.com The accuracy of these predictions is often validated by comparing the calculated UV-Vis spectra with experimental measurements. researchgate.net

For instance, in the study of new carbazole-based oligomers, TD-DFT was used to simulate the UV-Vis absorption spectra, providing insights into the electronic transitions and the effect of different acceptor units on the optical properties. researchgate.net While specific TD-DFT studies on 3-Bromo-9-(2-ethylhexyl)-9H-carbazole are scarce, the methodology has been successfully applied to a wide range of carbazole derivatives to elucidate their photophysical properties. nih.govcu.edu.eg

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is also heavily influenced by the arrangement of these molecules in the solid state. Molecular dynamics (MD) simulations provide a powerful means to study the conformational flexibility of molecules and the nature of intermolecular interactions.

For carbazole derivatives, the bulky 2-ethylhexyl group at the 9-position of the carbazole core is expected to play a significant role in determining the molecular packing and, consequently, the charge transport properties. MD simulations can be used to explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. Furthermore, these simulations can shed light on how molecules interact with each other in a condensed phase, which is crucial for understanding charge hopping between adjacent molecules. While specific MD simulation data for this compound is not currently available, the crystal structure of the similar compound, 3-bromo-9-ethyl-9H-carbazole, reveals a nearly planar tricyclic ring system. nih.govresearchgate.net

Modeling of Charge Transport Mechanisms and Pathways

Understanding the mechanisms of charge transport is paramount for the design of efficient organic semiconductors. In carbazole-based materials, charge transport is typically described by a hopping mechanism, where charge carriers (holes or electrons) move between localized states on adjacent molecules. The efficiency of this process is influenced by factors such as the reorganization energy and the electronic coupling between molecules.

Theoretical models can be used to calculate these parameters and predict charge carrier mobilities. The reorganization energy, which is the energy required to deform the geometry of a molecule upon charge addition or removal, can be calculated using DFT. Lower reorganization energies are generally associated with higher charge mobilities. The electronic coupling is a measure of the orbital overlap between neighboring molecules and is highly sensitive to their relative orientation.

While a detailed charge transport model for this compound has not been reported, studies on other carbazole derivatives have shown that the introduction of different functional groups can significantly impact their charge transport properties. researchgate.netrsc.orgdocumentsdelivered.com

Prediction of Optoelectronic Properties Based on Molecular Design

The ultimate goal of computational and theoretical investigations is to establish a clear structure-property relationship that can guide the design of new materials with desired optoelectronic properties. By systematically modifying the molecular structure of this compound in silico, it is possible to predict how these changes will affect its electronic and optical properties.

For example, by introducing different electron-donating or electron-withdrawing groups at various positions on the carbazole core, it is possible to fine-tune the HOMO and LUMO energy levels, thereby controlling the band gap and the color of emission. Computational screening of a library of virtual compounds can help identify the most promising candidates for synthesis and experimental characterization. This approach, which combines theoretical predictions with experimental validation, is a powerful strategy for accelerating the discovery of new high-performance organic electronic materials. nih.govjocpr.com

Future Research Directions and Outlook in Carbazole Based Organic Electronic Materials

Rational Design Principles for High-Performance Next-Generation Carbazole (B46965) Systems

The future of carbazole-based materials lies in the precise control of their optoelectronic properties through rational molecular design. This approach moves beyond trial-and-error synthesis to a predictive methodology based on a deep understanding of structure-property relationships.

Computational Modeling and Structure-Property Relationships: Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for predicting the electronic and optical properties of new carbazole derivatives before their synthesis. rsc.orgphyschemres.org These computational studies allow researchers to screen potential candidates by calculating key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, bandgaps, and charge transfer characteristics. physchemres.org For instance, modeling can predict how the introduction of electron-donating or electron-accepting moieties at specific positions on the carbazole core will affect the final properties of the material. nih.gov The strategic placement of bulky side chains, like the 2-ethylhexyl group in 3-Bromo-9-(2-ethylhexyl)-9H-carbazole, is crucial for ensuring good solubility and preventing intermolecular aggregation, which can quench luminescence.

Key Design Strategies:

Donor-Acceptor (D-A) Architectures: The D-A approach is a powerful strategy for tuning the intramolecular charge transfer (ICT) characteristics of a molecule. nih.govccspublishing.org.cn By linking the electron-rich carbazole donor unit to various electron-accepting moieties, researchers can precisely control the emission color, energy levels, and charge transport properties. ccspublishing.org.cn Future designs will focus on novel acceptor units and linking topologies (e.g., all ortho-linked hybrids) to achieve extremely small singlet-triplet energy gaps (ΔEST), which is critical for high-efficiency thermally activated delayed fluorescence (TADF) emitters. ccspublishing.org.cn

Fused-Ring Systems: Extending the π-conjugation of the carbazole core by fusing it with other aromatic rings (e.g., indole, benzofuran, benzothiophene) is a promising route to enhance molecular rigidity, thermal stability, and charge mobility. rsc.org These fused-ring carbazoles, such as indolocarbazoles and indenocarbazoles, offer tunable frontier orbital energies that enable a wide range of emission colors and lead to outstanding OLED efficiencies. rsc.orgmdpi.com

Bipolar Host Materials: For phosphorescent OLEDs (PhOLEDs), the development of host materials that can transport both holes and electrons effectively is critical. Rational design principles are being applied to create single-molecule bipolar hosts based on carbazole, often by combining it with an electron-deficient unit like triazine or oxadiazole. ccspublishing.org.cn This balances charge injection and transport within the emissive layer, leading to higher device efficiency and longer operational lifetimes.

The following table summarizes the relationship between structural modifications and their effect on the properties of carbazole-based materials.

Structural ModificationTarget PropertyDesired Outcome in Devices
Attaching electron-donating/accepting groupsHOMO/LUMO energy levels, Emission colorTunable light emission for full-color displays, Improved charge injection
Introducing bulky alkyl chains (e.g., 2-ethylhexyl)Solubility, Film morphologyEnhanced solution processability, Prevention of aggregation quenching
Creating fused-ring structuresMolecular rigidity, π-conjugation, Thermal stabilityIncreased charge carrier mobility, Improved device lifetime
Combining donor and acceptor moieties (bipolar design)Balanced hole and electron transportHigher recombination efficiency in OLEDs, Reduced efficiency roll-off

Exploration of Novel Functionalization and Polymerization Pathways

Moving beyond established synthetic protocols is essential for unlocking the full potential of carbazole chemistry. Future research will focus on more efficient, selective, and environmentally friendly methods for creating complex carbazole architectures.

Advanced Functionalization Techniques: Transition metal-catalyzed C–H bond functionalization is emerging as a powerful alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. chim.itresearchgate.net Direct C-H activation allows for the introduction of functional groups onto the carbazole core with higher atom economy and reduced synthetic steps. chim.itnih.gov This enables the creation of highly complex and previously inaccessible molecular structures. researchgate.netresearcher.life Future work will aim to develop catalysts that offer even greater regioselectivity, allowing for precise functionalization at any desired position on the carbazole ring. researchgate.net

Innovative Polymerization Methods: While chemical and electrochemical polymerization are standard methods, new approaches are being explored to create well-defined carbazole-based polymers with controlled molecular weights and low dispersity. mdpi.com Photoinduced step-growth polymerization, for example, offers a metal-free route to synthesizing conjugated polymers. rsc.org The development of controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, for N-vinylcarbazole and its derivatives will grant precise control over polymer architecture, leading to materials with improved processability and device performance. mdpi.com

Development of Multifunctional Materials for Integrated Devices

The convergence of different electronic functions into a single material or device is a major trend in materials science. Carbazole derivatives are uniquely positioned to be key players in this field due to their versatile electronic properties.

Integrated Optoelectronics: The unique properties of carbazoles are being harnessed for integrated devices that combine light emission or absorption with other electronic functions. For instance, their application in transparent and flexible electronics is a burgeoning field. marketresearchcommunity.com Carbazole-based materials are being explored for use in transparent solar cells, which could be integrated into windows or displays. Furthermore, their sensitivity to various chemical and physical stimuli makes them excellent candidates for use in organic sensors, where changes in their photophysical properties can be used to detect specific analytes. The development of materials suitable for both OLEDs and OPVs could lead to pixels that can both emit and detect light, opening possibilities for new types of interactive displays and sensor arrays. unibo.it

Sustainable Synthetic and Processing Methodologies for Carbazole Derivatives

As the production of organic electronic materials scales up, the environmental impact of their synthesis and processing becomes a critical concern. The principles of green chemistry are increasingly being applied to the production of carbazole derivatives.

Greener Synthetic Routes: Future synthetic strategies will prioritize the reduction of hazardous waste and energy consumption. bohrium.comrsc.org This includes:

Catalyst Innovation: Developing catalysts that are based on earth-abundant metals or are metal-free altogether. rsc.org

Solvent Reduction: Designing reactions that can be performed in environmentally benign solvents like water or under solvent-free conditions. rsc.orgbohrium.com Visible-light-promoted synthesis of carbazoles in aqueous solutions represents a significant step in this direction. rsc.org

Biomass-Derived Precursors: Exploring the use of renewable starting materials, such as lignin, to synthesize carbazole derivatives offers a promising avenue for sustainable production. rsc.org

Sustainable Processing: The shift from vacuum deposition to solution-based processing techniques like spin-coating, inkjet printing, and roll-to-roll printing is a key goal for reducing the cost and energy consumption of device manufacturing. The design of highly soluble carbazole derivatives, such as those containing the 2-ethylhexyl group, is essential for this transition. Future research will focus on developing materials that can be processed using non-halogenated, "green" solvents, further reducing the environmental footprint of organic electronics. chemneo.com

Advanced Characterization Techniques for Deeper Mechanistic Understanding

To accelerate the rational design of new materials, a deeper understanding of the fundamental photophysical and electronic processes occurring within devices is necessary. Advanced characterization techniques provide crucial insights that link molecular structure to macroscopic device performance.

In-Situ and Operando Measurements: Studying materials under actual operating conditions is key to understanding degradation mechanisms and charge dynamics. Techniques like in-situ spectroelectrochemistry allow researchers to probe the electronic structure and reaction mechanisms of carbazole derivatives as they undergo redox processes. ccspublishing.org.cn Future advancements will involve applying time-resolved spectroscopy and microscopy techniques to functioning OLEDs and solar cells to directly visualize charge transport, exciton (B1674681) formation, and recombination pathways on ultrafast timescales and with high spatial resolution.

Probing Molecular-Scale Properties: Understanding how molecules pack in thin films and how this morphology affects charge transport is critical. Advanced X-ray diffraction and electron microscopy techniques will continue to be vital for characterizing film morphology. Furthermore, techniques like ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES) are crucial for accurately determining the energy levels of materials at interfaces, which governs charge injection efficiency. scholarena.com Correlating these advanced characterization results with computational models will provide a comprehensive picture of material behavior, closing the loop on the rational design cycle and paving the way for the next generation of high-performance carbazole-based organic electronic materials.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-9-(2-ethylhexyl)-9H-carbazole, and how can reaction conditions be optimized?

The synthesis typically involves N-alkylation of 3-bromo-9H-carbazole with 2-ethylhexyl halides (e.g., bromide or chloride) under basic conditions. Key steps include:

  • Base selection : Potassium hydroxide (KOH) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Temperature control : Room temperature or mild heating (40–60°C) to avoid side reactions like over-alkylation .
  • Purification : Column chromatography (hexane:toluene = 4:1) or recrystallization from ethanol/water mixtures to isolate the product .
    Optimization : Adjust molar ratios (1:1.5 for carbazole:alkylating agent), solvent polarity, and reaction time to improve yield (>80%) .

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., ethylhexyl chain integration at N9 and bromine at C3) .
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry (e.g., dihedral angles between carbazole and substituents) using programs like SHELXS/SHELXL .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at 358.15 m/z) .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Waste disposal : Collect halogenated waste separately for incineration or authorized chemical destruction .
  • First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does the 2-ethylhexyl substituent influence the solubility and electronic properties of carbazole derivatives?

  • Solubility enhancement : The bulky 2-ethylhexyl group reduces crystallinity, improving solubility in organic solvents (e.g., toluene, chloroform) for solution-processed applications .
  • Electronic effects : Alkyl chains act as electron-donating groups, slightly raising the HOMO level (-5.2 eV vs. -5.5 eV for unsubstituted carbazole) in cyclic voltammetry studies .
  • Steric hindrance : The substituent restricts π-π stacking, as confirmed by SC-XRD (dihedral angles >90° between carbazole and adjacent rings) .

Q. What methodological challenges arise in crystallographic refinement of halogenated carbazoles, and how are they resolved?

  • Disorder modeling : Flexible ethylhexyl chains often exhibit positional disorder, requiring TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic displacement .
  • Halogen anisotropy : Bromine atoms show pronounced anisotropic thermal motion, demanding high-resolution data (R factor <0.05) for accurate ellipsoid modeling .
  • Data-to-parameter ratio : Maintain ratios >12:1 by collecting ≥10,000 reflections to avoid overfitting .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be systematically addressed?

  • Dynamic vs. static structures : NMR detects time-averaged conformations (e.g., ethylhexyl chain rotation), while XRD captures a static snapshot .
  • Solvent effects : Compare XRD (solid-state) with NMR (solution-state) to identify solvent-induced conformational changes .
  • Validation via DFT : Use computational tools (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies are employed to functionalize this compound for optoelectronic applications?

  • Cross-coupling reactions : Suzuki-Miyaura coupling at C3-bromine with aryl boronic acids to introduce electron-withdrawing/donating groups .
  • Polymerization : Generate 3,6-linked polymers via palladium-catalyzed C–H activation, enhancing charge transport in organic semiconductors .
  • Doping : Blend with Lewis acids (e.g., FeCl3_3) to increase conductivity (σ ~104^{-4} S/cm) .

Methodological Tables

Table 1. Key Crystallographic Parameters for Halogenated Carbazoles

Parameter3-Bromo-9-(4-Cl-benzyl)3-Bromo-9-(4-F-benzyl)
Space groupPna21Pna21
a (Å)17.27217.407
b (Å)15.78915.068
c (Å)5.59485.5865
V (Å3^3)1525.71465.3
R factor0.0320.032

Table 2. Thermal and Electronic Properties of Carbazole Derivatives

Property3-Bromo-9-(2-ethylhexyl)9-Octyl-9H-carbazole
Tm_m (°C)120–12280–85
HOMO (eV)-5.2-5.0
LUMO (eV)-1.8-1.6
Solubility (mg/mL, CHCl3_3)4560

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.